REACTION_CXSMILES
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[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)(O)=[O:2].O1CCCC1.C(Cl)(=O)C([Cl:20])=O>>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([Cl:20])=[O:2])=[CH:5][CH:6]=1)=[O:9]
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Name
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|
Quantity
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600 g
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Type
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reactant
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Smiles
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C(=O)(O)C1=CC=C(C=O)C=C1
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Name
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|
Quantity
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2664 g
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Type
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reactant
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Smiles
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O1CCCC1
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Name
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Quantity
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608.69 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred until it
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dimethylformadehyde (11.48 g, 0.16 mol)
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Type
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ADDITION
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Details
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was added slowly
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Name
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Type
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product
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Smiles
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C(=O)C1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |